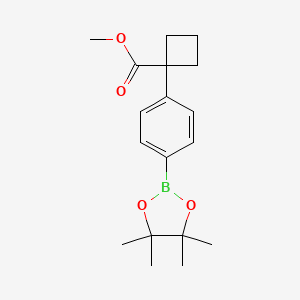

Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)cyclobutane-1-carboxylate

CAS No.:

Cat. No.: VC16228071

Molecular Formula: C18H25BO4

Molecular Weight: 316.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H25BO4 |

|---|---|

| Molecular Weight | 316.2 g/mol |

| IUPAC Name | methyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutane-1-carboxylate |

| Standard InChI | InChI=1S/C18H25BO4/c1-16(2)17(3,4)23-19(22-16)14-9-7-13(8-10-14)18(11-6-12-18)15(20)21-5/h7-10H,6,11-12H2,1-5H3 |

| Standard InChI Key | OBDYKKYZOXQYLB-UHFFFAOYSA-N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CCC3)C(=O)OC |

Introduction

Structural and Molecular Characteristics

Chemical Identity

-

IUPAC Name: Methyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutane-1-carboxylate

-

Molecular Formula:

-

Molecular Weight: 330.23 g/mol

-

SMILES:

Crystallographic and Spectroscopic Data

-

X-ray Diffraction: Limited crystallographic data are available, but analogous boronate esters exhibit planar geometry at the boron center with bond lengths of 1.35–1.38 Å for B–O .

-

NMR: NMR (CDCl) signals include δ 1.22–1.24 ppm (pinacol methyl groups), 2.23 ppm (cyclobutane protons), and 3.76 ppm (methyl ester) .

Synthesis and Reaction Pathways

Suzuki-Miyaura Coupling

The boronate ester moiety is typically introduced via palladium-catalyzed cross-coupling. For example:

-

Substrate: 1-(4-Bromophenyl)cyclobutane-1-carboxylate.

-

Reagents: Bis(pinacolato)diboron, Pd(dppf)Cl, KOAc.

Photoredox-Catalyzed Cyclization

Cyclobutane formation can occur via radical-polar crossover mechanisms using alkylboronic esters and haloalkenes under blue LED irradiation :

-

Catalyst: 4CzIPN (2 mol%).

-

Solvent: MeCN.

-

Applications: Generates structurally diverse cyclobutanes with functional group tolerance .

Thermal [2+2] Cycloaddition

A one-step method employs keteniminium salts and vinyl boronates in dichloroethane at reflux :

-

Scope: Compatible with tertiary amides and peptides.

-

Limitations: Steric hindrance may lead to competing hydrolysis .

Optimization Challenges

-

Steric Effects: Bulky substituents on the cyclobutane ring reduce coupling efficiency .

-

Boron Protection: Pinacol esters offer stability but require deprotection for further functionalization .

Applications in Research and Industry

Pharmaceutical Intermediates

-

Proteasome Inhibitors: Serves as a precursor to bortezomib analogs, enhancing binding affinity via boronic acid interactions .

-

Elastase Inhibitors: Boronate derivatives exhibit covalent-reversible binding, improving pharmacokinetics .

Materials Science

-

OLEDs: The rigid cyclobutane core enhances electroluminescence efficiency in organic semiconductors .

-

Polymer Crosslinking: Boronate esters enable dynamic covalent networks in self-healing materials .

Organic Synthesis

-

Suzuki Couplings: The pinacol boronate group facilitates aryl-aryl bond formation under mild conditions .

-

Decarboxylative Borylation: Converts carboxylic acids to alkyl boronic acids using nickel catalysts .

Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Melting Point | 120–122°C (decomposes) | |

| Solubility | 0.0248 mg/mL in HO | |

| LogP (Octanol-Water) | 3.46 | |

| Stability | Hygroscopic; store at 2–8°C |

Future Perspectives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume